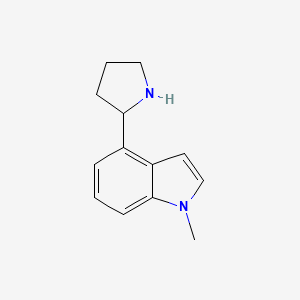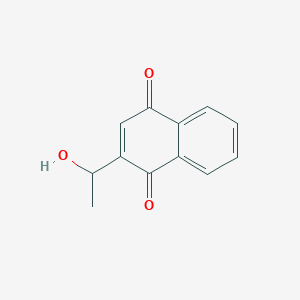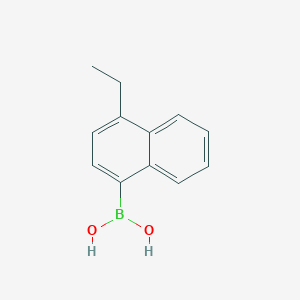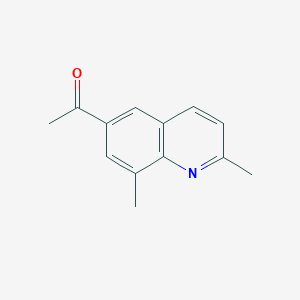
2-Methyl-3-(methylamino)naphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Méthyl-3-(méthylamino)naphtalène-1,4-diol est un composé organique de formule moléculaire C12H13NO2. Il s'agit d'un dérivé du naphtalène, un hydrocarbure aromatique polycyclique, et contient à la fois des substituants méthyle et méthylamino sur le cycle naphtalène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Méthyl-3-(méthylamino)naphtalène-1,4-diol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la nitration de la 2-méthyl-1,4-naphtoquinone suivie d'étapes de réduction et de méthylation. Les conditions de réaction nécessitent souvent des catalyseurs et des solvants spécifiques pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des processus de nitration et de réduction à grande échelle, utilisant des réacteurs à écoulement continu pour garantir une qualité et une efficacité constantes. Le choix des réactifs et des conditions est optimisé pour minimiser les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Méthyl-3-(méthylamino)naphtalène-1,4-diol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le composé en son dérivé quinone correspondant.
Réduction : Les réactions de réduction peuvent modifier davantage le groupe amino ou le cycle naphtalène.
Substitution : Les réactions de substitution électrophile peuvent introduire des groupes fonctionnels supplémentaires sur le cycle naphtalène.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes ou les acides sulfoniques peuvent être utilisés en milieu acide ou basique.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la naphtoquinone, tandis que les réactions de substitution peuvent produire divers composés halogénés ou sulfonés.
Applications de la recherche scientifique
Le 2-Méthyl-3-(méthylamino)naphtalène-1,4-diol a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel le 2-Méthyl-3-(méthylamino)naphtalène-1,4-diol exerce ses effets implique des interactions avec diverses cibles moléculaires. Le composé peut participer à des réactions redox, affectant les processus cellulaires. Son groupe méthylamino peut interagir avec des macromolécules biologiques, influençant leur fonction et leur activité.
Applications De Recherche Scientifique
2-Methyl-3-(methylamino)naphthalene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Methyl-3-(methylamino)naphthalene-1,4-diol exerts its effects involves interactions with various molecular targets. The compound can participate in redox reactions, affecting cellular processes. Its methylamino group may interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-1,4-naphtoquinone : Un composé étroitement apparenté avec des propriétés redox similaires.
3-Méthylamino-1,2-propanediol : Partage le groupe fonctionnel méthylamino mais diffère par sa structure et sa réactivité globales.
Unicité
Le 2-Méthyl-3-(méthylamino)naphtalène-1,4-diol est unique en raison de son motif de substitution spécifique sur le cycle naphtalène, ce qui lui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l'industrie.
Propriétés
Numéro CAS |
919508-01-3 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
2-methyl-3-(methylamino)naphthalene-1,4-diol |
InChI |
InChI=1S/C12H13NO2/c1-7-10(13-2)12(15)9-6-4-3-5-8(9)11(7)14/h3-6,13-15H,1-2H3 |
Clé InChI |
WOSBFWBLRQKWIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1NC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,2,4]Triazolo[4,3-a]quinoxalin-4-ylhydrazine](/img/structure/B11899293.png)

![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11899318.png)
![[(2-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11899330.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine](/img/structure/B11899336.png)
![2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B11899348.png)


![6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11899367.png)
